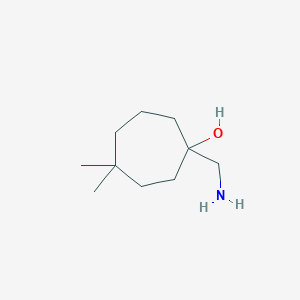
1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol is an organic compound with a unique structure that includes a cycloheptane ring substituted with an aminomethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol can be achieved through several methods. One common approach involves the alkylation of a cycloheptane derivative with an aminomethyl group. This reaction typically requires a strong base, such as sodium hydride, and a suitable solvent, like tetrahydrofuran (THF). The reaction conditions often include low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation or hydroamination reactions. These processes can be optimized for higher yields and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a methyl group, forming a more saturated compound.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The hydroxyl group may also participate in these interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-(Aminomethyl)cyclohexaneacetic acid: Similar in structure but with a cyclohexane ring instead of a cycloheptane ring.
Gabapentin: A well-known compound with a similar aminomethyl group, used as an anticonvulsant and for neuropathic pain.
Uniqueness
1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol is unique due to its cycloheptane ring, which provides different steric and electronic properties compared to cyclohexane derivatives. This uniqueness can lead to distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-(aminomethyl)-4,4-dimethylcycloheptan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-9(2)4-3-5-10(12,8-11)7-6-9/h12H,3-8,11H2,1-2H3 |
InChI Key |
ROAQLXHEHXTDLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(CC1)(CN)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Azetidin-1-yl)methyl]azetidine](/img/structure/B13209168.png)


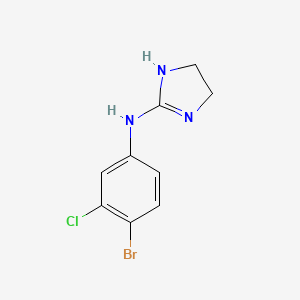
![3-Methyl-3-[4-(propan-2-yl)phenyl]oxirane-2-carbonitrile](/img/structure/B13209185.png)
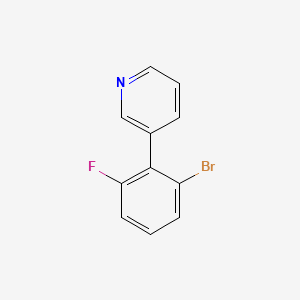
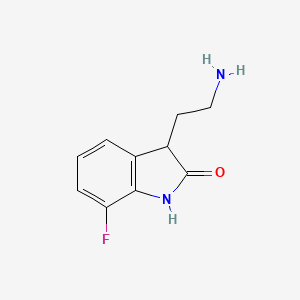
![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol](/img/structure/B13209203.png)


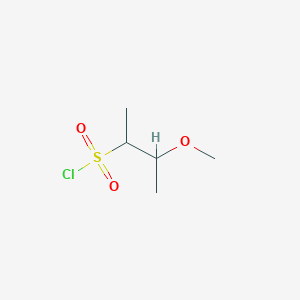

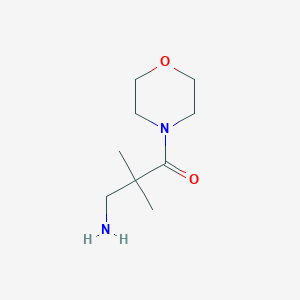
![5-Fluoro-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13209238.png)
